molecular formula C19H13ClN2O2S B302854 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide

Cat. No. B302854
M. Wt: 368.8 g/mol
InChI Key: NCJROYQLOHRYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "CBX" and belongs to the class of benzoxazole derivatives. CBX is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation and pain.

Mechanism of Action

The mechanism of action of CBX involves the inhibition of the N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. CBX binds to the active site of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
CBX has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce tumor growth and induce apoptosis in cancer cells. CBX has been shown to have a low toxicity profile and does not exhibit significant side effects.

Advantages and Limitations for Lab Experiments

CBX has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent inhibitory activity against N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide. However, CBX has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of CBX. One potential direction is the modification of the chemical structure of CBX to improve its solubility and stability. Another direction is the investigation of CBX in combination with other drugs for the treatment of various diseases. Further studies are needed to fully understand the potential therapeutic applications of CBX and its mechanism of action.

Synthesis Methods

The synthesis of CBX involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromobenzaldehyde to form the intermediate product. The final step involves the coupling of the intermediate with 2-thienylacetic acid to yield CBX.

Scientific Research Applications

CBX has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. CBX has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide

Molecular Formula

C19H13ClN2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C19H13ClN2O2S/c20-13-6-7-17-16(10-13)22-19(24-17)12-3-1-4-14(9-12)21-18(23)11-15-5-2-8-25-15/h1-10H,11H2,(H,21,23)

InChI Key

NCJROYQLOHRYHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.